An In-depth Technical Guide to the Chemical Properties of Ethyl 2-(aminomethyl)isonicotinate hydrochloride
An In-depth Technical Guide to the Chemical Properties of Ethyl 2-(aminomethyl)isonicotinate hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
Ethyl 2-(aminomethyl)isonicotinate hydrochloride (CAS No. 1189983-26-3) is a versatile heterocyclic building block of significant interest in medicinal chemistry and organic synthesis. As a substituted pyridine derivative, it incorporates three key functional elements into a single, stable scaffold: a pyridine ring, a primary aminomethyl group, and an ethyl ester. This unique combination makes it a valuable intermediate for the synthesis of complex molecular architectures, particularly in the development of novel therapeutic agents. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, offering a technical resource for researchers engaged in drug discovery and development.
Core Chemical and Physical Properties
Ethyl 2-(aminomethyl)isonicotinate hydrochloride is typically supplied as an off-white to white solid.[1] Its hydrochloride salt form enhances stability and improves handling characteristics compared to the free base. A summary of its key properties is presented in Table 1.
Table 1: Physicochemical Properties of Ethyl 2-(aminomethyl)isonicotinate hydrochloride
| Property | Value | Source(s) |
| CAS Number | 1189983-26-3 | [2][3] |
| Molecular Formula | C₉H₁₂N₂O₂·HCl or C₉H₁₃ClN₂O₂ | [1][3][4] |
| Molecular Weight | 216.67 g/mol | [1][3][4] |
| Appearance | Off-white solid | [1] |
| Purity | Typically ≥97% or ≥99% (HPLC) | [1][2][3] |
| Storage Conditions | 0-8°C, under inert atmosphere | [1] |
| Synonyms | Ethyl 2-(aminomethyl)pyridine-4-carboxylate hydrochloride | [4] |
While specific experimental data for properties such as melting point, solubility, and pKa are not widely published in peer-reviewed literature, its structure as a hydrochloride salt of a primary amine suggests good solubility in polar protic solvents like water and alcohols, and limited solubility in nonpolar organic solvents. The ester functionality contributes to improved solubility in a broader range of organic solvents compared to the corresponding carboxylic acid.[4]
Molecular Structure and Spectroscopic Characterization
The structural identity of Ethyl 2-(aminomethyl)isonicotinate hydrochloride is fundamental to its role in synthesis. Although specific, publicly available spectra for this exact compound are scarce, the expected spectroscopic features can be predicted based on its constituent functional groups.
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), the aminomethyl group (a singlet, which may be broadened), and distinct aromatic protons of the pyridine ring. The exact chemical shifts of the pyridine protons will be influenced by the positions of the substituents.
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¹³C NMR: The carbon NMR would display signals for the carbonyl carbon of the ester, the aliphatic carbons of the ethyl and aminomethyl groups, and the aromatic carbons of the pyridine ring.
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Infrared (IR) Spectroscopy: Key IR absorption bands would include N-H stretching vibrations for the primary amine hydrochloride, C=O stretching for the ester, and C=N and C=C stretching vibrations characteristic of the pyridine ring.
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Mass Spectrometry (MS): Mass spectral analysis, likely using a soft ionization technique such as electrospray ionization (ESI), would be expected to show a prominent peak for the parent cation (the free base) at m/z corresponding to C₉H₁₂N₂O₂.
Workflow for Structural Characterization
For researchers synthesizing or using this compound, a robust characterization workflow is essential for identity and purity confirmation.
Caption: A typical workflow for the synthesis and analytical validation of Ethyl 2-(aminomethyl)isonicotinate HCl.
Synthesis and Purification
Hypothetical Experimental Protocol: Synthesis via Catalytic Hydrogenation
This protocol is based on general procedures for the reduction of nitriles or other nitrogen-containing functional groups on a pyridine ring. Researchers should treat this as a starting point and optimize conditions as necessary.
Objective: To synthesize Ethyl 2-(aminomethyl)isonicotinate hydrochloride from Ethyl 2-cyanoisonicotinate.
Materials:
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Ethyl 2-cyanoisonicotinate
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Palladium on carbon (10% Pd/C)
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Ethanol (or other suitable solvent)
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Concentrated Hydrochloric Acid (HCl)
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Hydrogen gas (H₂)
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Filtration aid (e.g., Celite®)
Step-by-Step Methodology:
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Reaction Setup: In a hydrogenation vessel, dissolve Ethyl 2-cyanoisonicotinate (1.0 eq) in ethanol.
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Catalyst Addition: Carefully add 10% Palladium on carbon (typically 5-10 mol% of the substrate) to the solution under an inert atmosphere (e.g., nitrogen or argon).
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Acidification: Add concentrated hydrochloric acid (approximately 1.1 eq) to the mixture. The presence of acid is crucial for the formation of the hydrochloride salt and can also prevent catalyst poisoning.
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Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (e.g., to 50 psi) and stir the reaction mixture vigorously at room temperature.
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Reaction Monitoring: Monitor the progress of the reaction by techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or by monitoring hydrogen uptake. The reaction may take several hours to days to reach completion.
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Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.
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Catalyst Removal: Dilute the reaction mixture with additional ethanol and filter through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with ethanol to ensure complete recovery of the product.
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Isolation: Concentrate the filtrate under reduced pressure. The resulting solid is the crude Ethyl 2-(aminomethyl)isonicotinate hydrochloride.
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Purification: If necessary, the crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether, to yield the final product with high purity.
Chemical Reactivity and Applications in Synthesis
The synthetic utility of Ethyl 2-(aminomethyl)isonicotinate hydrochloride stems from the reactivity of its primary amine and ester functional groups, allowing it to serve as a versatile scaffold in multi-step syntheses.
Reactivity of the Aminomethyl Group
The primary amine is a nucleophile and can participate in a wide range of bond-forming reactions, including:
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Amide Bond Formation: The amine can be readily acylated with carboxylic acids, acid chlorides, or acid anhydrides to form amides. This is a cornerstone reaction in the synthesis of a vast number of pharmaceutical compounds. Peptide coupling reagents such as PyBOP can be used for this purpose.[4]
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Reductive Amination: Reaction with aldehydes or ketones followed by reduction (e.g., with sodium triacetoxyborohydride) yields secondary or tertiary amines.
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N-Alkylation and N-Arylation: The amine can be alkylated with alkyl halides or undergo coupling reactions (e.g., Buchwald-Hartwig amination) with aryl halides to form more complex amine derivatives.
Reactivity of the Ethyl Ester Group
The ester group can undergo several key transformations:
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Hydrolysis: Under acidic or basic conditions, the ester can be hydrolyzed to the corresponding carboxylic acid, providing another handle for further functionalization, such as amide coupling.
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Amidation: Direct reaction with amines, often at elevated temperatures, can convert the ester into an amide.
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Reduction: Strong reducing agents like lithium aluminum hydride can reduce the ester to a primary alcohol.
Applications in Drug Discovery
This compound is frequently employed as an intermediate in the synthesis of pharmaceuticals, particularly those targeting the central nervous system (CNS).[5] Its structure allows for the creation of analogs with potential anticonvulsant, anxiolytic, or neuroprotective effects.[5] It is also categorized as a building block for protein degraders, a rapidly emerging field in drug discovery.[2] The pyridine core is a common feature in many bioactive molecules, and the aminomethyl and ester groups provide convenient points for diversification to explore structure-activity relationships (SAR).[5]
Safety, Handling, and Storage
As with any chemical reagent, proper safety precautions must be observed when handling Ethyl 2-(aminomethyl)isonicotinate hydrochloride.
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Hazard Identification: While a comprehensive toxicological profile is not available, supplier safety data sheets (SDS) indicate potential hazards. The compound is often associated with the following hazard statements:
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H302: Harmful if swallowed.
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
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Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves, when handling this compound.
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Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry place. Recommended storage is between 0-8°C under an inert atmosphere.[1]
Conclusion
Ethyl 2-(aminomethyl)isonicotinate hydrochloride is a valuable and versatile building block for chemical synthesis, particularly in the realm of pharmaceutical research and development. Its trifunctional nature provides a robust platform for the construction of complex molecules. A thorough understanding of its chemical properties, reactivity, and handling requirements is essential for its effective and safe utilization in the laboratory. This guide serves as a foundational resource to aid researchers in harnessing the synthetic potential of this important intermediate.
References
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Ethyl 2-(aminomethyl)isonicotinate hydrochloride, min 97%, 1 gram. (n.d.). CP Lab Safety. Retrieved from [Link]
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Ethyl 2-(aminomethyl)isonicotinate hydrochloride. (n.d.). MySkinRecipes. Retrieved from [Link]
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Ethyl 2-(aminomethyl)isonicotinate hydrochloride. (n.d.). MySkinRecipes. Retrieved from [Link]
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Ethyl 2-(Aminomethyl)Isonicotinate Hydrochloride. (n.d.). Covethouse. Retrieved from [Link]
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Ethyl 2 (Aminomethyl)Isonicotinate Hydrochloride (250Mg). (n.d.). Cenmed Enterprises. Retrieved from [Link]
